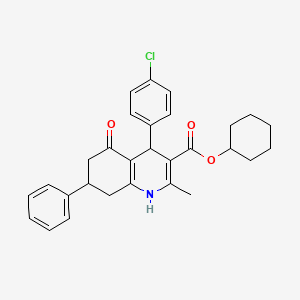

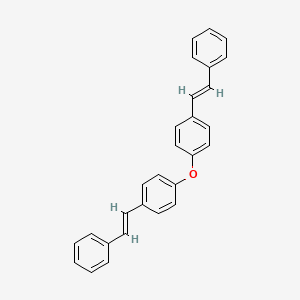

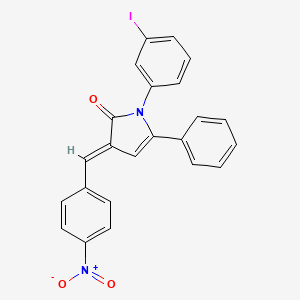

![molecular formula C25H16ClF2N3O3 B11692859 4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11692859.png)

4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物 “4-[(E)-2-シアノ-2-(5-メチル-1H-ベンゾイミダゾール-2-イル)エテニル]-2-メトキシフェニル 2-クロロ-4,5-ジフルオロベンゾエート” は、ベンゾイミダゾールコア、シアノ基、ジフルオロベンゾエートエステルを特徴とする複雑な有機分子です。

合成方法

合成経路と反応条件

この化合物の合成は、ベンゾイミダゾールコアの調製から始まる複数ステップの工程を伴います。ベンゾイミダゾールは、o-フェニレンジアミンと適切なアルデヒドまたはカルボン酸を縮合させることで合成できます。次のステップでは、一連の求核置換反応により、シアノ基とメトキシフェニル基を導入します。最後のステップは、2-クロロ-4,5-ジフルオロ安息香酸とのエステル化により、目的の化合物を形成します。

工業生産方法

この化合物の工業生産は、収率と純度を最大化するように反応条件を最適化することが必要になるでしょう。これには、最高の触媒と溶媒を特定するためのハイスループットスクリーニングの使用、効率を向上させるための連続フロープロセスの開発などが含まれます。

化学反応解析

反応の種類

酸化: この化合物は、特にベンゾイミダゾールコアで酸化反応を起こす可能性があります。

還元: 還元反応はシアノ基で起こり、アミンに変換されます。

置換: メトキシ基とジフルオロベンゾエートエステルは、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたはパラジウム触媒の存在下での水素ガスなどの還元剤を使用できます。

置換: アミンやチオールなどの求核剤を、多くの場合塩基性条件下で置換反応に使用できます。

主な生成物

酸化: ベンゾイミダゾールコアの酸化は、ベンゾイミダゾロン誘導体の形成につながる可能性があります。

還元: シアノ基の還元により、第一級アミンが生成されます。

置換: 置換反応は、使用される求核剤に応じてさまざまな誘導体を生成することができます。

科学研究への応用

化学

化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、新しい反応経路の探求と新規材料の開発が可能になります。

生物学

生物学的研究において、この化合物のベンゾイミダゾールコアは、その既知の生物活性のために特に注目されています。それは、特に潜在的な抗がん剤または抗菌剤として、新しい医薬品の開発に使用できます。

医学

医学において、この化合物は薬剤候補としての可能性を探ることができます。さまざまな生物学的標的に対する相互作用能力は、さらなる開発のための有望な候補となっています。

工業

工業において、この化合物は、ユニークな特性を持つ新しい材料の開発に使用できます。そのジフルオロベンゾエートエステル基は、安定性と分解に対する耐性などの望ましい特性をもたらすことができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodiazole ring, followed by the introduction of the cyano and methoxy groups. The final steps involve the coupling of the benzodiazole derivative with the chlorodifluorobenzene moiety under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve techniques such as recrystallization, chromatography, and distillation.

化学反応の分析

Types of Reactions

4-[(1E)-2-CYANO-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The halogen atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the cyano group may yield an amine derivative.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The benzodiazole moiety is known for its biological activity, making this compound a candidate for drug discovery.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

この化合物の作用機序は、特定の分子標的との相互作用を伴います。ベンゾイミダゾールコアは、酵素や受容体に結合し、その活性を調節することができます。シアノ基は、水素結合やその他の相互作用に関与し、化合物の結合親和性を高めることができます。ジフルオロベンゾエートエステルは、化合物の安定性とバイオアベイラビリティを高めることができます。

類似化合物との比較

類似化合物

ベンゾイミダゾール誘導体: オメプラゾールやアルベンダゾールなどの化合物は、ベンゾイミダゾールコアを共有し、同様の生物活性を有しています。

シアノ置換化合物: シアノコバラミン(ビタミンB12)などの化合物は、シアノ基を含み、ユニークな生物学的機能を持っています。

ジフルオロベンゾエートエステル: ジフルニサルなどの化合物は、ジフルオロベンゾエートエステル基を含み、抗炎症作用があります。

独自性

“4-[(E)-2-シアノ-2-(5-メチル-1H-ベンゾイミダゾール-2-イル)エテニル]-2-メトキシフェニル 2-クロロ-4,5-ジフルオロベンゾエート” の独自性は、官能基の組み合わせにあります。ベンゾイミダゾールコア、シアノ基、ジフルオロベンゾエートエステルを1つの分子に含むことで、幅広い化学反応と生物活性を可能にし、研究開発のための汎用性の高い化合物となっています。

特性

分子式 |

C25H16ClF2N3O3 |

|---|---|

分子量 |

479.9 g/mol |

IUPAC名 |

[4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl] 2-chloro-4,5-difluorobenzoate |

InChI |

InChI=1S/C25H16ClF2N3O3/c1-13-3-5-20-21(7-13)31-24(30-20)15(12-29)8-14-4-6-22(23(9-14)33-2)34-25(32)16-10-18(27)19(28)11-17(16)26/h3-11H,1-2H3,(H,30,31)/b15-8+ |

InChIキー |

KQTAVPOXBGRIOJ-OVCLIPMQSA-N |

異性体SMILES |

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)OC)/C#N |

正規SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)OC)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

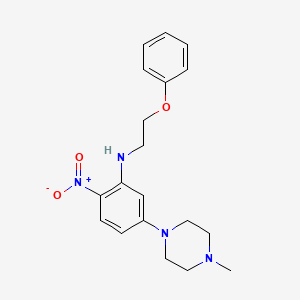

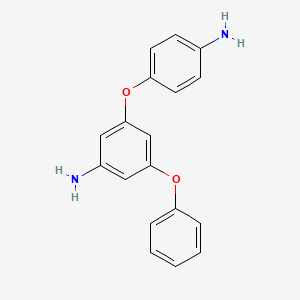

![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)

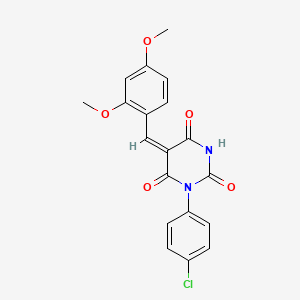

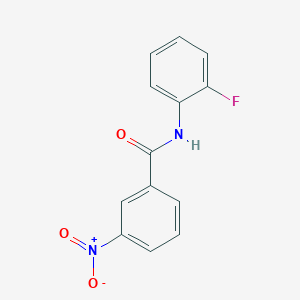

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)

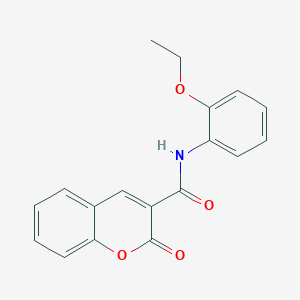

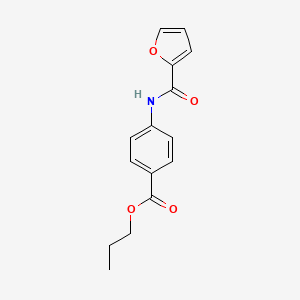

![N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B11692829.png)

![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)